molecular formula C20H28N2O3S2 B2627294 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide CAS No. 954023-93-9

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide

Cat. No.: B2627294
CAS No.: 954023-93-9
M. Wt: 408.58
InChI Key: KJYRDJOFFWBQSG-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents can optimize yield and purity. For example, the Paal–Knorr reaction uses phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The morpholine group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonamide groups enhances its potential for therapeutic applications compared to simpler thiophene derivatives .

Properties

IUPAC Name

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-2-18-10-11-20(26-18)27(23,24)21-12-6-7-13-22-14-15-25-19(16-22)17-8-4-3-5-9-17/h3-5,8-11,19,21H,2,6-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYRDJOFFWBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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